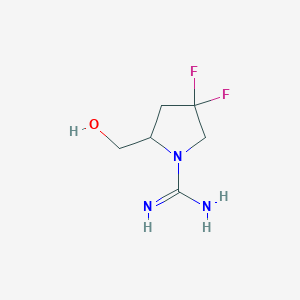![molecular formula C8H15NO B13342859 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is characterized by its octahydrocyclopenta[c]pyrrol structure with a hydroxyl group at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the pyrrole ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the alcohol. Substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
5-Methyloctahydrocyclopenta[c]pyrrol-5-ol has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various materials and chemicals, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, thereby affecting various biological processes . For example, it may inhibit protein kinases or interact with G-protein coupled receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, pyrrole is a five-membered nitrogen-containing heterocycle with diverse biological activities.
2-Methylpyrrole: Similar to pyrrole but with a methyl group at the 2-position, this compound also exhibits various biological properties.
5-Hydroxy-2-methylpyrrole: This compound has a hydroxyl group at the 5-position and a methyl group at the 2-position, similar to this compound.
Uniqueness
This compound is unique due to its octahydrocyclopenta[c]pyrrol structure, which imparts specific chemical and biological properties. The presence of both hydroxyl and methyl groups on the pyrrole ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)2-6-4-9-5-7(6)3-8/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
ISQVJHQHQBFQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CNCC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

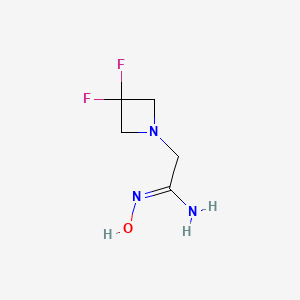
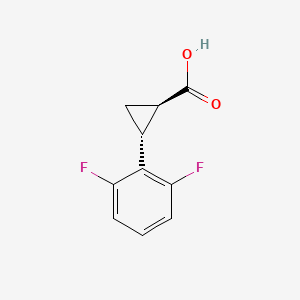
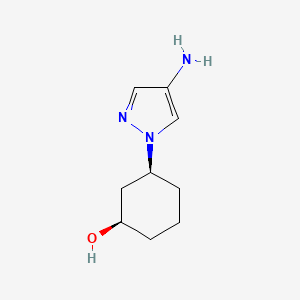
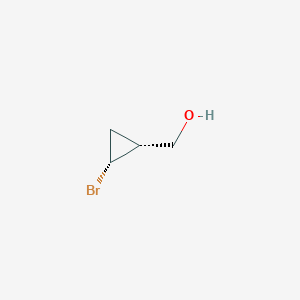
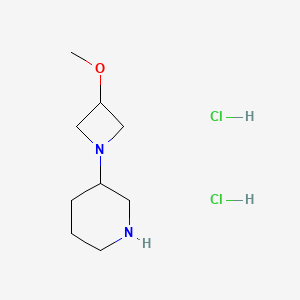
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)

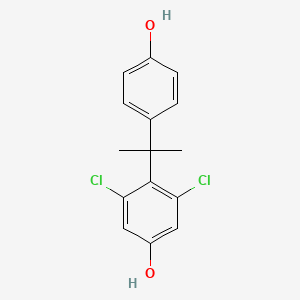
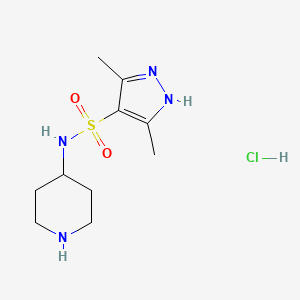

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
